
N-(cyclopropylmethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-fluorobenzamide is a chemical compound that features a cyclopropylmethyl group attached to the nitrogen atom of a benzamide structure, with a fluorine atom substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cyclopropylmethylamine. The process can be carried out using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the fluorine atom can influence the compound’s electronic properties and stability . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclopropylmethyl)-4-chlorobenzamide
- N-(cyclopropylmethyl)-4-bromobenzamide
- N-(cyclopropylmethyl)-4-methylbenzamide
Uniqueness
N-(cyclopropylmethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity compared to its analogs with different substituents . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
39887-25-7 |
|---|---|
Formule moléculaire |
C11H12FNO |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) |
Clé InChI |
SIXKKLARINKLNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
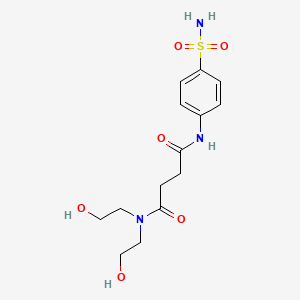
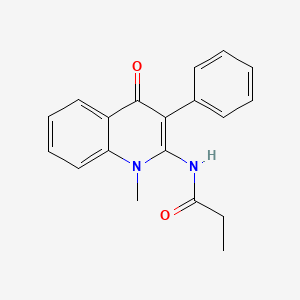
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
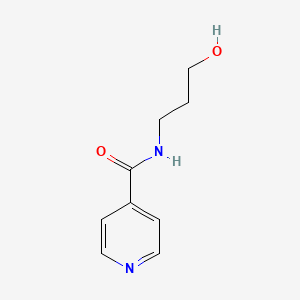
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)

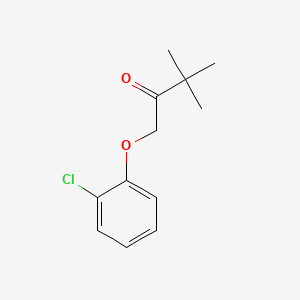


![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
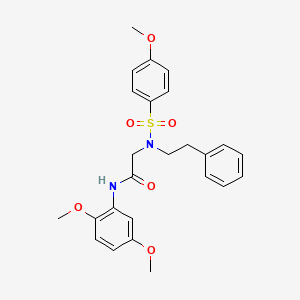
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
